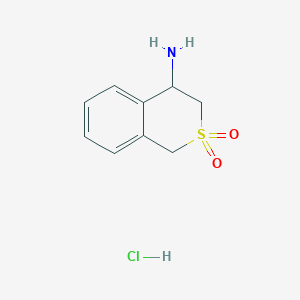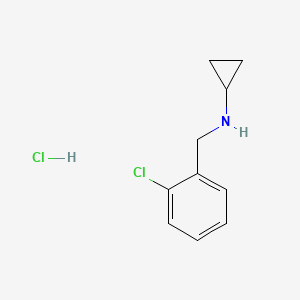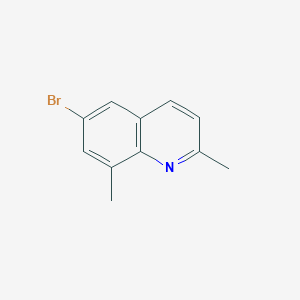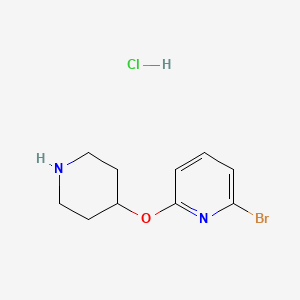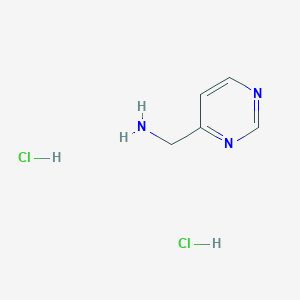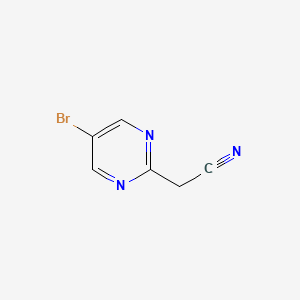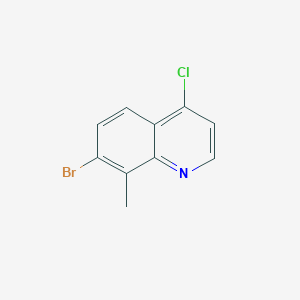![molecular formula C11H10F3N3O B1371796 {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-25-4](/img/structure/B1371796.png)
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Catalyst in Huisgen 1,3-dipolar cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was used to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst is notable for its low loadings, short reaction times at room temperature, and compatibility with free amino groups, showcasing outstanding performance in CuAAC reactions (Ozcubukcu et al., 2009).
2. Ligand in Copper-Catalyzed Reactions
The tris(1,2,3-triazol-4-yl)methanols and derivatives, known as TTM ligands, have become valuable in transition metal-mediated reactions. These ligands, constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes, have found applications in various homogeneous systems and heterogenised catalysts like those supported on polystyrene and magnetic nanoparticles (Etayo et al., 2016).
Corrosion Inhibition
1. Corrosion Inhibition for Mild Steel
(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) was studied as a corrosion inhibitor for mild steel in acidic medium, where it was found to effectively inhibit corrosion. Computational chemistry studies supported this by showing that triazole derivatives can adsorb onto the mild steel surface, sharing lone pair electrons of N atoms with iron atoms or accepting electrons from iron surfaces (Ma et al., 2017).
Molecular Studies
1. Molecular Orbital and UV-vis Spectra Investigations
A study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate involved theoretical methods to optimize its structure, predict dipole moments, frontier molecular orbitals (FMOs), and investigate UV-vis spectra. The research highlighted the solvent effect on the HOMO-LUMO energy gap and predicted the UV absorption features, contributing to the understanding of the molecular characteristics of the compound (Wang et al., 2014).
Solubility and Physical Chemistry
1. Solubility Measurements
The solubilities of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents were measured and correlated with different equations, providing valuable data for understanding its physical and chemical behavior in different mediums (Liang et al., 2016).
Antibacterial and Antifungal Properties
1. Antimicrobial Activity
A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives were synthesized and screened for their antimicrobial activity. The Cu(I) catalyzed reaction involved in the synthesis and the subsequent characterization of these compounds helped in understanding their potential in antimicrobial applications (Reddy et al., 2016).
Propiedades
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZHXGCIFNXZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

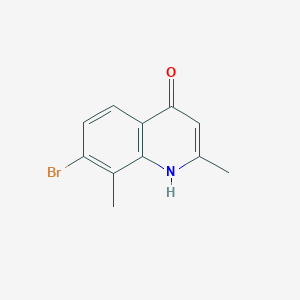
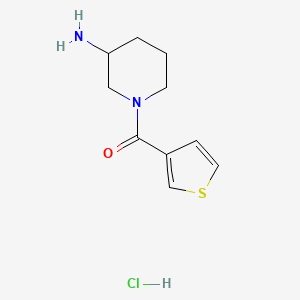
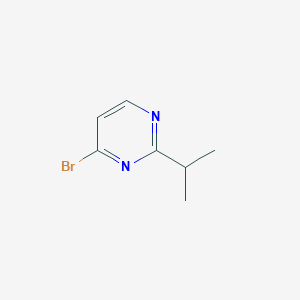
![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)
